- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
Cas no 97421-40-4 (1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine)
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorobenzyl)-1H-pyrazol-4-amine
- 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine (ACI)
- 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine
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- MDL: MFCD01459885
- Inchi: 1S/C10H10ClN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
- InChI Key: OJORXTFCZJQZTN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CN2C=C(N)C=N2)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332506-1g |
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 95%+ | 1g |
$110 | 2024-07-18 | |
| Chemenu | CM332506-5g |
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 95%+ | 5g |
$351 | 2024-07-18 | |
| abcr | AB423044-1 g |
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine, 95%; . |
97421-40-4 | 95% | 1g |
€694.20 | 2023-04-24 | |
| Chemenu | CM332506-10mg |
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 95%+ | 10mg |
$223 | 2021-06-16 | |
| Enamine | EN300-93569-0.05g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 0.05g |
$21.0 | 2025-02-19 | |
| Enamine | EN300-93569-0.1g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 0.1g |
$30.0 | 2025-02-19 | |
| Enamine | EN300-93569-0.25g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 0.25g |
$44.0 | 2025-02-19 | |
| Enamine | EN300-93569-0.5g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 0.5g |
$69.0 | 2025-02-19 | |
| Enamine | EN300-93569-1.0g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 1.0g |
$89.0 | 2025-02-19 | |
| Enamine | EN300-93569-2.5g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine |
97421-40-4 | 90.0% | 2.5g |
$180.0 | 2025-02-19 |
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Production Method
Production Method 1
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Production Method 2
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Raw materials
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Preparation Products
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Suppliers
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine
Recent Advances in the Study of 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine (CAS: 97421-40-4)
1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine (CAS: 97421-40-4) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound, characterized by its pyrazole core and chlorophenyl substituent, has been the subject of various studies exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following sections provide an overview of the latest research findings related to this compound, highlighting its significance in the context of drug discovery and development.
Recent studies have focused on the synthesis and optimization of 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine, with particular emphasis on improving its yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to achieve efficient and scalable production. These advancements are critical for ensuring the compound's availability for further pharmacological testing and potential commercialization.
In terms of pharmacological activity, 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine has demonstrated promising results in preliminary screenings. Studies have indicated its potential as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting possible applications in the treatment of inflammatory diseases. Additionally, its interaction with certain receptor subtypes has been explored, opening avenues for its use in neurological and psychiatric disorders.
The compound's mechanism of action has been a key area of investigation. Recent findings suggest that 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine exerts its effects through modulation of intracellular signaling pathways, particularly those involving protein kinases. This insight has led to further exploration of its potential as a targeted therapy for conditions characterized by dysregulated kinase activity, such as certain cancers and autoimmune diseases.
Despite these promising findings, challenges remain in the development of 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical studies. Recent research has begun to tackle these challenges by employing structure-activity relationship (SAR) studies and molecular modeling to optimize the compound's properties.
In conclusion, 1-(4-chlorophenyl)methyl-1H-pyrazol-4-amine represents a compound of significant interest in the field of medicinal chemistry. Its unique structural features and promising pharmacological profile make it a valuable candidate for further research and development. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluation will be essential to fully realize its therapeutic potential.
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